molecular formula C11H16F3NO4 B1279828 (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 470482-41-8

(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No. B1279828
M. Wt: 283.24 g/mol
InChI Key: OHIYKPXMNWXZQH-BQBZGAKWSA-N
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Description

The compound (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a highly substituted pyrrolidine derivative. Pyrrolidine is a five-membered lactam (a cyclic amide), which is a key structural motif in many natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines. The trifluoromethyl group is a significant moiety in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been demonstrated in the literature. For instance, a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported . This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze t-butyl esters in situ, providing the corresponding acids in a single microreactor. Although this paper does not directly describe the synthesis of the exact compound , the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of a similar compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, has been analyzed . The pyrrolidine ring in this compound adopts an envelope conformation, and the dihedral angles between the carboxyl group plane, the pyrrolidine ring, and the methoxy group have been measured. Intermolecular hydrogen bonds link the molecules into chains. This information provides insight into the potential conformation and intermolecular interactions that could be expected for (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid.

Chemical Reactions Analysis

The reactivity of the trifluoromethyl group in chemical reactions is well-documented. A study on 2-(Trifluoromethylsulfonyloxy)pyridine (TFOP) has shown that it can be used to intermolecularly dehydrate carboxylic acids with aromatic hydrocarbons to yield ketones . While this does not directly pertain to the compound , it highlights the reactivity of trifluoromethyl-containing compounds in the presence of carboxylic acids, which could be relevant for further functionalization of the pyrrolidine derivative.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid can be inferred from related compounds. The presence of the Boc group suggests that it would have increased steric bulk and resistance to polar solvents compared to unprotected amines. The trifluoromethyl group would likely contribute to the compound's lipophilicity and could affect its boiling point, density, and refractive index. The exact properties would need to be determined experimentally.

Scientific Research Applications

Catalytic Reactions and Synthesis

One significant application of this compound is in catalytic reactions. For instance, it is used in the coupling of arylboronic acids with partially reduced pyridine derivatives, which is a process facilitated by palladium-catalyzed reactions (Wustrow & Wise, 1991). This method is essential for synthesizing a variety of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates. Similarly, platinum-catalyzed asymmetric hydroformylation of olefins also utilizes this compound, particularly in the presence of stannous chloride as a catalyst (Stille et al., 1991).

Crystal Structure and Synthesis

The crystal structure and synthesis of derivatives of this compound are also significant. For example, the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate using iso-butoxycarbonyl chloride has been studied, leading to insights into the compound's crystal structure (Naveen et al., 2007).

Medicinal Chemistry

In the field of medicinal chemistry, derivatives of this compound have been studied for their potential as influenza neuraminidase inhibitors. For instance, the discovery of a potent inhibitor for influenza neuraminidase, synthesized from similar core structures, demonstrates the relevance of this compound in the development of antiviral drugs (Wang et al., 2001).

Other Research Applications

The compound also finds use in other research areas, such as the study of its optical isomers and their biological evaluation as potential antilipidemic agents. This research provides insights into the different activities of the enantiomers of the compound (Ohno et al., 1999).

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) and a skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements associated with this compound are P305 + P351 + P338 , which advise to rinse cautiously with water for several minutes in case of contact with eyes.

properties

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-6(11(12,13)14)4-7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIYKPXMNWXZQH-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465546
Record name (4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid

CAS RN

470482-41-8
Record name (4S)-1-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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(2S,4S)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
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Citations

For This Compound
1
Citations
EA Jurica, X Wu, KN Williams… - Journal of Medicinal …, 2017 - ACS Publications
A novel series of pyrrolidine-containing GPR40 agonists is described as a potential treatment for type 2 diabetes. The initial pyrrolidine hit was modified by moving the position of the …
Number of citations: 25 pubs.acs.org

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